molecular formula C5H9NO2 B1349330 Methyl 1-aminocyclopropanecarboxylate CAS No. 72784-43-1

Methyl 1-aminocyclopropanecarboxylate

Cat. No.: B1349330
CAS No.: 72784-43-1
M. Wt: 115.13 g/mol
InChI Key: CSHMCEYIMFSLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-aminocyclopropanecarboxylate is an organic compound with the molecular formula C5H9NO2. It is a methyl ester derivative of 1-aminocyclopropanecarboxylic acid. This compound is notable for its role in plant physiology, particularly in the regulation of ethylene, a key plant hormone involved in various growth and developmental processes .

Biochemical Analysis

Biochemical Properties

Methyl 1-aminocyclopropanecarboxylate plays a pivotal role in biochemical reactions related to ethylene biosynthesis. It interacts with the enzyme 1-aminocyclopropane-1-carboxylate oxidase, which is responsible for converting 1-aminocyclopropane-1-carboxylate acid to ethylene. This compound acts as an agonist, enhancing ethylene-related responses in plants. This interaction leads to increased ethylene production, which subsequently influences various physiological processes such as root elongation, root hair formation, and leaf senescence .

Cellular Effects

This compound has profound effects on cellular processes in plants. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound has been shown to restrain root elongation, increase the number of root hairs, promote dark-induced leaf senescence, and accelerate the ripening of postharvest tomato fruit. These effects are mediated through the upregulation of ethylene biosynthesis genes and the subsequent increase in ethylene production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with 1-aminocyclopropane-1-carboxylate oxidase. By binding to this enzyme, this compound enhances its activity, leading to increased conversion of 1-aminocyclopropane-1-carboxylate acid to ethylene. This results in elevated ethylene levels, which trigger a cascade of downstream signaling events. These events include the activation of ethylene-responsive transcription factors, changes in gene expression, and modulation of various physiological processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or organelles involved in ethylene biosynthesis, such as the endoplasmic reticulum or mitochondria. Understanding the subcellular localization of this compound will provide insights into its precise mode of action and potential regulatory mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-aminocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 1-aminocyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 1-aminocyclopropanecarboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 1-aminocyclopropanecarboxylate is unique due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid, allowing it to act as an ethylene agonist. This property makes it particularly valuable in research and agricultural applications where controlled ethylene responses are desired .

Properties

IUPAC Name

methyl 1-aminocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHMCEYIMFSLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370671
Record name methyl 1-aminocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72784-43-1
Record name Methyl 1-aminocyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72784-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 1-aminocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-aminocyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-aminocyclopropanecarboxylate
Reactant of Route 3
Methyl 1-aminocyclopropanecarboxylate
Reactant of Route 4
Methyl 1-aminocyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-aminocyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-aminocyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.